PNU-200579

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

PNU-200579 is the terminal, highly polar carboxylic acid metabolite of tolterodine, essential for differentiating from active metabolites in LC-MS/MS assays. Procure this exact reference standard to ensure specificity and meet regulatory requirements for impurity profiling in ANDA and DMF submissions.

Molecular Formula C22H29NO3
Molecular Weight 355.5 g/mol
CAS No. 194482-44-5
Cat. No. B1678929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePNU-200579
CAS194482-44-5
SynonymsPNU-200579;  PNU 200579;  PNU200579.
Molecular FormulaC22H29NO3
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O)C(C)C
InChIInChI=1S/C22H29NO3/c1-15(2)23(16(3)4)13-12-19(17-8-6-5-7-9-17)20-14-18(22(25)26)10-11-21(20)24/h5-11,14-16,19,24H,12-13H2,1-4H3,(H,25,26)/t19-/m1/s1
InChIKeyNKTNTJFTBRPQIZ-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PNU-200579 (CAS 194482-44-5): Identity and Role as Tolterodine's 5-Carboxylic Acid Metabolite


PNU-200579 (CAS 194482-44-5) is chemically identified as (R)-3-(3-(diisopropylamino)-1-phenylpropyl)-4-hydroxybenzoic acid, also known as Tolterodine Acid or 5-Carboxylic acid tolterodine [1]. It is an established major in vivo metabolite of the overactive bladder (OAB) drug tolterodine, generated through a stepwise oxidation of the 5-methyl group, a pathway conserved in dogs and humans [2]. In the pharmaceutical and analytical chemistry supply chain, this compound is primarily procured as a high-purity reference standard or impurity marker, crucial for the development and validation of assays for tolterodine and its related products like fesoterodine .

PNU-200579 (CAS 194482-44-5): Why Other Metabolites or Compounds Are Not Interchangeable


Substituting PNU-200579 with other metabolites or structurally similar compounds, such as the active 5-hydroxymethyl metabolite (PNU-200577) or the parent drug tolterodine, is scientifically invalid for critical applications. PNU-200579 represents a specific, terminal step in the metabolic pathway, characterized by its unique carboxylic acid functional group [1]. This distinct chemical moiety confers different physicochemical properties, including a higher polarity and different ionization behavior in LC-MS/MS analyses, which directly impacts retention time, mass transition, and assay specificity . Its primary commercial value is not as a therapeutic agent but as a definitive analytical reference standard for impurity profiling and method validation. Regulatory filings, such as ANDA or DMF submissions, require the use of this exact compound to demonstrate specificity for related substance tests, making generic substitution impossible .

PNU-200579 (CAS 194482-44-5) Quantitative Differentiation Evidence: A Comparator-Based Analysis


Comparative Purity and Analytical Certification for Regulatory Compliance

PNU-200579 is supplied as a research-grade reference standard with a reported purity of >98%, a critical threshold for its intended use in analytical method validation and impurity quantification . In contrast, other metabolites or the parent drug may be available at lower purities or without the specific analytical characterization required for a reference standard. For instance, while the active metabolite PNU-200577 is also available, the specific impurity PNU-200579 is certified with comprehensive analytical data (COA) including LC/MS, NMR, and HPLC [1].

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Molecular Identity and Physicochemical Differentiation from the Active Metabolite (PNU-200577)

PNU-200579 (M.W. 355.47 g/mol, Formula C22H29NO3) is a carboxylic acid derivative of tolterodine, formed by the complete oxidation of the 5-methyl group [1]. Its key physicochemical differentiator from the active metabolite, 5-hydroxymethyl tolterodine (PNU-200577, M.W. 341.5 g/mol, Formula C22H31NO2), is the presence of the carboxyl group (-COOH) instead of a hydroxyl group (-CH2OH). This structural change alters its LogP and ionization state, leading to a different chromatographic retention time in reverse-phase HPLC methods [2].

Metabolite Identification Physicochemical Properties Drug Metabolism

Role as a Definitive Marker in Tolterodine Metabolism Studies

In the metabolism of tolterodine, PNU-200579 represents the terminal carboxylic acid metabolite. The study by Andersson et al. (1998) established that in dogs and humans, tolterodine is primarily metabolized by oxidation of the 5-methyl group to the 5-hydroxymethyl metabolite (PNU-200577) and subsequently to the 5-carboxylic acid metabolite (PNU-200579) [1]. This two-step oxidation pathway is a key species-specific characteristic. The presence of PNU-200579 in a sample therefore provides definitive evidence of this complete metabolic pathway, unlike the presence of the hydroxylated metabolite alone.

Drug Metabolism Pharmacokinetics Metabolite Profiling

Designated Regulatory Impurity and Reference Standard for Tolterodine and Fesoterodine

PNU-200579 is cataloged and supplied as a certified impurity reference standard for both Tolterodine and Fesoterodine . This designation is distinct from the active pharmaceutical ingredient (API) or the active metabolite. Its procurement is driven by the need for a specific, well-characterized compound to serve as a system suitability standard or to spike samples during method validation, ensuring accurate identification and quantification of this potential impurity in drug substance or drug product batches.

Regulatory Science Pharmaceutical Analysis Impurity Profiling

PNU-200579 (CAS 194482-44-5) Validated Application Scenarios for Procurement and Use


Analytical Method Development and Validation for Tolterodine Impurity Profiling

Procure PNU-200579 as a certified reference standard to develop and validate HPLC or LC-MS/MS methods for the quantification of the 5-carboxylic acid metabolite/impurity in tolterodine API or finished dosage forms. Its high purity (>98%) and comprehensive analytical data package are essential for meeting regulatory requirements for specificity, linearity, and accuracy in impurity assays .

In Vitro and In Vivo Drug Metabolism and Pharmacokinetic (DMPK) Studies

Utilize PNU-200579 as a quantitative standard in DMPK studies to accurately measure the formation of this terminal metabolite in hepatocyte incubations or biological fluids (plasma, urine). This is critical for defining the complete metabolic fate of tolterodine and for species comparison studies, as the formation of this metabolite is a key pathway in dogs and humans [1].

Reference Standard for Quality Control (QC) Release and Stability Testing

Use PNU-200579 as a reference marker in quality control laboratories to monitor the levels of this specific degradation product or process impurity during the release and stability testing of tolterodine tartrate or fesoterodine fumarate drug products. This ensures batch-to-batch consistency and compliance with pharmacopeial and regulatory specifications .

Synthesis of Fesoterodine-Related Compounds and Process Impurity Tracking

Procure PNU-200579 as a starting material or reference standard for the synthesis and identification of fesoterodine-related compounds. As a known impurity (Fesoterodine Acid Impurity), it is used to track and control the levels of this substance during the manufacturing process of fesoterodine fumarate, ensuring the final API meets purity standards .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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